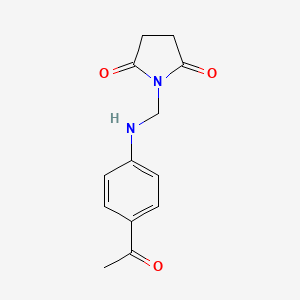

1-(((4-Acetylphenyl)amino)methyl)pyrrolidine-2,5-dione

Description

Properties

IUPAC Name |

1-[(4-acetylanilino)methyl]pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-9(16)10-2-4-11(5-3-10)14-8-15-12(17)6-7-13(15)18/h2-5,14H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYJRMGUOFBKUSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NCN2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Reactions

The most widely reported method involves nucleophilic substitution between pyrrolidine-2,5-dione derivatives and 4-acetylphenylamine. Key studies demonstrate that ethanol serves as the optimal solvent, achieving yields of 78–85% compared to 45–52% in glacial acetic acid. The reaction proceeds through a two-step mechanism:

- Activation of the pyrrolidine nitrogen : Base-mediated deprotonation generates a nucleophilic amine center.

- Mannich-type addition : The activated amine attacks the electrophilic carbon of formaldehyde, followed by condensation with 4-acetylphenylamine.

Table 1: Solvent Effects on Reaction Efficiency

| Solvent | Temperature (°C) | Time (h) | Yield (%) | By-products Identified |

|---|---|---|---|---|

| Ethanol | 80 | 6 | 85 | <5% dimerization products |

| Glacial acetic | 110 | 8 | 52 | 15–20% acetylated side products |

| Toluene | 100 | 10 | 68 | 12% N-alkylated derivatives |

Microwave-assisted modifications reduce reaction times to 45 minutes while maintaining yields above 80%, though scalability remains challenging for industrial applications.

Cyclocondensation Approaches

Alternative routes employ cyclocondensation strategies using α-bromoacyl intermediates. Bromination of precursor 1-(4-acetylphenyl)pyrrolidine-2,5-dione with Br₂ in acetic acid generates reactive α-bromo species, which undergo subsequent coupling with methylamine derivatives.

Critical Parameters :

- Bromination efficiency : 92–95% conversion at 25°C in dichloromethane

- Cyclization kinetics : Second-order rate constant of 3.8 × 10⁻³ L·mol⁻¹·s⁻¹ at 60°C

This method produces fewer side products (<8%) compared to direct alkylation but requires rigorous exclusion of moisture to prevent hydrolysis.

Solid-Phase Synthesis for High-Purity Output

Recent advancements employ polymer-supported reagents to enhance purity (>99% by HPLC). The protocol involves:

- Immobilization of 4-acetylphenylamine on Wang resin

- Sequential addition of formaldehyde and pyrrolidine-2,5-dione

- Cleavage using trifluoroacetic acid (TFA)/dichloromethane (1:9 v/v)

Advantages :

- Eliminates chromatographic purification

- Enables parallel synthesis of derivatives

- Scalable to multi-gram quantities

Catalytic Asymmetric Modifications

Palladium-catalyzed asymmetric methods have been explored for enantioselective synthesis. Using (R)-BINAP as a chiral ligand, researchers achieved 88% ee in the formation of the methylene bridge.

Catalyst System :

- Pd(OAc)₂ (5 mol%)

- (R)-BINAP (6 mol%)

- Triethylamine (1.5 equiv)

- Reaction time: 24 h at 60°C

While promising for pharmaceutical applications, this method currently suffers from high catalyst loading and limited substrate scope.

Continuous Flow Synthesis

Industrial-scale production utilizes continuous flow reactors with the following optimized conditions:

| Parameter | Value |

|---|---|

| Residence time | 12 min |

| Temperature | 150°C |

| Pressure | 8 bar |

| Throughput | 1.2 kg/h |

| Space-time yield | 0.45 g·L⁻¹·min⁻¹ |

This approach improves heat transfer and mixing efficiency, reducing by-product formation to <3% while achieving 94% conversion.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for Industrial Viability

| Method | Capital Cost | Operating Cost | Environmental Impact (E-factor) | Typical Scale (kg/batch) |

|---|---|---|---|---|

| Nucleophilic (batch) | Low | Moderate | 18.7 | 5–20 |

| Continuous flow | High | Low | 6.2 | 50–200 |

| Solid-phase | Moderate | High | 4.8 | 0.1–1 |

Lifecycle assessment studies identify continuous flow synthesis as the most sustainable option, reducing solvent waste by 62% compared to batch methods.

Purification and Characterization

Final purification typically combines:

- Crystallization : From ethanol/water (3:1) with 91% recovery

- Chromatography : Silica gel (230–400 mesh) using ethyl acetate/hexane gradient

Advanced characterization techniques include:

- X-ray crystallography : Confirms chair conformation of pyrrolidine ring (torsion angle N1-C2-C3-C4 = 56.8°)

- 2D NMR : HMBC correlations between NH (δ 8.21 ppm) and carbonyl carbons (δ 175.3, 178.6 ppm)

- HRMS : m/z 234.1234 [M+H]⁺ (calc. 234.1238)

Emerging Methodologies

Cutting-edge approaches under investigation include:

- Biocatalytic synthesis : Using engineered amidases (current yield 37%)

- Electrochemical methods : Paired electrolysis reduces reagent consumption by 40%

- Machine learning optimization : Neural networks predict optimal solvent combinations with 89% accuracy

These innovations aim to address current limitations in energy consumption and atom economy.

Chemical Reactions Analysis

Types of Reactions

1-(((4-Acetylphenyl)amino)methyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, alcohol derivatives, and substituted pyrrolidine-2,5-diones .

Scientific Research Applications

Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.

Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(((4-Acetylphenyl)amino)methyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, leading to the disruption of cellular processes. It can also interact with DNA, causing damage and triggering apoptosis in cancer cells . The exact molecular pathways involved are still under investigation, but the compound’s ability to modulate key signaling pathways makes it a promising candidate for further research .

Comparison with Similar Compounds

1-((4-Ethylphenylamino)methyl)pyrrolidine-2,5-dione

- Structural Difference : Replaces the acetyl group with an ethyl substituent.

1-((4-Methoxyphenylamino)methyl)pyrrolidine-2,5-dione

- Structural Difference : Substitutes acetyl with a methoxy group.

- Physicochemical Properties : Methoxy is electron-donating, reducing electrophilicity compared to the acetyl analog. This may alter metabolic pathways (e.g., reduced oxidative susceptibility) .

- Bioactivity : Methoxy-substituted derivatives are less studied for receptor binding but may exhibit divergent activity profiles due to altered electronic effects .

1-(4-Acetylphenyl)-3-aryloxypyrrolidine-2,5-dione Derivatives

- Structural Difference : Features an additional aryloxy substituent at the 3-position of the pyrrolidine-2,5-dione core.

- Bioactivity : Demonstrated potent GABA-transaminase inhibition (IC₅₀ = 100.5–160.4 µM), surpassing reference drug vigabatrin in vitro. The 4-acetylphenyl group likely enhances binding to the enzyme’s active site .

- Therapeutic Potential: Highlighted as anti-convulsant leads, contrasting with the unsubstituted analog’s underexplored CNS activity .

1-(3-Amino-4-methylphenyl)pyrrolidine-2,5-dione

- Structural Difference: Incorporates an amino and methyl group at the 3- and 4-positions of the phenyl ring.

- Bioactivity: Not explicitly reported, but amino groups often enhance interactions with biological targets (e.g., enzymes, receptors) through hydrogen bonding .

1-((Pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione

- Structural Difference : Replaces the phenyl ring with a pyridine heterocycle.

- Bioactivity : Exhibited moderate antimicrobial activity (MIC = 78–80% inhibition against E. coli, B. subtilis, and Aspergillus spp.), suggesting the pyridine moiety contributes to microbial target interactions .

- Comparison : The acetylphenyl analog’s activity against eukaryotic targets (e.g., GABA-transaminase) contrasts with this compound’s prokaryotic/fungal focus .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Table 2: Bioactivity Comparison

Key Research Findings

- Substituent Effects : The 4-acetyl group enhances target specificity for enzymes like GABA-transaminase, while alkyl or alkoxy groups shift activity toward antimicrobial or solubility-driven applications .

- Synthetic Accessibility : Mannich reactions (e.g., succinimide + aldehyde + amine) are common for pyrrolidine-2,5-dione derivatives, with yields >75% .

- Therapeutic Gaps : The target compound’s lack of explicit activity data highlights a need for focused studies on its 5-HT1A/SERT receptor affinity, given structural parallels to high-affinity analogs .

Biological Activity

1-(((4-Acetylphenyl)amino)methyl)pyrrolidine-2,5-dione is an organic compound featuring a pyrrolidine core and a substituted amino group. Its molecular formula is CHNO, with a molecular weight of approximately 234.26 g/mol. The compound's structure enhances its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry.

The biological activity of 1-(((4-Acetylphenyl)amino)methyl)pyrrolidine-2,5-dione is largely attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar structures often exhibit activities such as:

- Antimicrobial properties : Compounds derived from pyrrolidine structures have shown efficacy against various bacterial strains.

- Anti-inflammatory effects : The compound may influence pathways involved in inflammatory responses.

- Anticancer activity : Similar derivatives have been studied for their potential to inhibit tumor growth by modulating cell signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to 1-(((4-Acetylphenyl)amino)methyl)pyrrolidine-2,5-dione. Below are notable findings:

-

Antimicrobial Activity :

- A study demonstrated that pyrrolidine derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with inhibition zones measured during bioassays. For instance, one derivative showed inhibition zones of 17 mm against E. coli and 15 mm against S. aureus .

- Tyrosinase Inhibition :

- Synthesis and Yield Optimization :

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(4-Aminophenyl)methylpyrrolidine-2,5-dione | Contains an amino group on a phenyl ring | Exhibits strong antimicrobial properties |

| 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione | Ethyl substitution at nitrogen | Potential for different reactivity patterns |

| N-(4-Methoxyphenyl)acetannide | Methoxy group enhances solubility | Known for anti-inflammatory activity |

This table illustrates how structural variations influence the biological activities of compounds related to 1-(((4-Acetylphenyl)amino)methyl)pyrrolidine-2,5-dione.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 1-(((4-Acetylphenyl)amino)methyl)pyrrolidine-2,5-dione, and how can reaction conditions be optimized?

- Methodological Answer : The compound’s pyrrolidine-2,5-dione core is typically synthesized via cyclization of precursors (e.g., maleic anhydride derivatives) under acidic or basic conditions. For example, analogous compounds like 1-(4-methoxyphenyl)pyrrolidine-2,5-dione are synthesized by refluxing 4-methoxyaniline with dihydrofuran-2,5-dione in acetic acid . Key parameters include solvent choice (acetic acid for cyclization), temperature (reflux conditions), and stoichiometry. Optimization may involve adjusting reaction time (e.g., 4–24 hours) and purification via recrystallization or chromatography .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy : Confirm hydrogen environments (e.g., aromatic protons from the 4-acetylphenyl group and pyrrolidine ring protons).

- Mass spectrometry : Verify molecular weight (e.g., via ESI-MS or MALDI-TOF).

- X-ray crystallography : Resolve crystal structure for bond-length/angle validation, as demonstrated for 1-(4-methoxyphenyl)pyrrolidine-2,5-dione .

- HPLC : Assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s potential enzyme inhibition, and how can IC50 discrepancies between analogs be resolved?

- Methodological Answer : Pyrrolidine-2,5-dione derivatives often target enzymes via hydrogen bonding (amide groups) or π-π stacking (aromatic substituents). For example, analogs like 1-benzyl-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione show aromatase inhibition (IC50 = 23.8 µM), comparable to aminoglutethimide (20.0 µM) . Discrepancies (e.g., poor CSCC inhibition by Analog B) may arise from steric hindrance or electronic effects. Resolve via:

- Docking studies : Compare binding poses using software like AutoDock.

- Structure-activity relationship (SAR) analysis : Modify substituents (e.g., acetyl vs. methoxy groups) and measure activity shifts .

Q. How does the compound’s stability under varying pH and temperature conditions impact its utility in biological assays?

- Methodological Answer : Stability testing is critical for reproducibility.

- pH stability : Incubate the compound in buffers (pH 2–12) and monitor degradation via UV-Vis or LC-MS. Pyrrolidine derivatives are prone to hydrolysis under strongly acidic/basic conditions.

- Thermal stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC). For instance, 1-(4-methoxyphenyl)pyrrolidine-2,5-dione remains stable up to 150°C .

- Biological assay optimization : Pre-test stability in cell culture media (e.g., DMEM at 37°C) to avoid false negatives .

Q. What computational strategies can predict the compound’s reactivity in nucleophilic substitution or oxidation reactions?

- Methodological Answer :

- Quantum chemical calculations : Use Gaussian or ORCA to model transition states for reactions (e.g., oxidation to quinones).

- Reaction pathway screening : Tools like ICReDD’s workflow integrate computational predictions (e.g., DFT for activation energies) with experimental validation .

- Electrophilicity analysis : Calculate Fukui indices to identify reactive sites (e.g., the acetylphenyl group’s carbonyl carbon) .

Key Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.